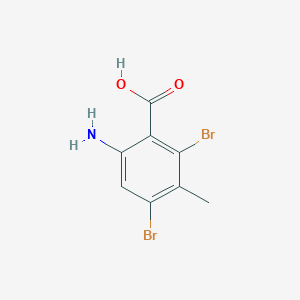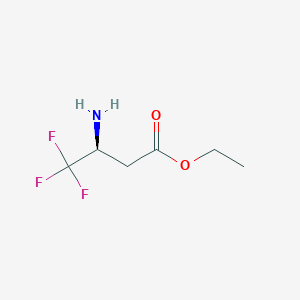
(S)-2-(4-(((1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)oxy)methyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(((1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)oxy)methyl)phenyl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a phenylacetic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(((1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)oxy)methyl)phenyl)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Attachment of the Phenylacetic Acid Moiety: This step involves coupling reactions, such as esterification or amidation, to attach the phenylacetic acid group to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and scalability. This can include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetic acid moiety.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it valuable in biochemical research.
Protein Binding Studies: Its interactions with proteins can be studied to understand binding mechanisms.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with specific therapeutic effects.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of (S)-2-(4-(((1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)oxy)methyl)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-(((1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)oxy)methyl)phenyl)acetic acid: The enantiomer of the compound with different chiral properties.
2-(4-(((1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)oxy)methyl)phenyl)propanoic acid: A similar compound with a propanoic acid moiety instead of phenylacetic acid.
Uniqueness
The uniqueness of (S)-2-(4-(((1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)oxy)methyl)phenyl)acetic acid lies in its specific chiral configuration and the presence of the Boc protecting group, which can influence its reactivity and interactions with biological targets.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-[4-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-19(2,3)26-18(24)20-10-4-5-15(20)17(23)25-12-14-8-6-13(7-9-14)11-16(21)22/h6-9,15H,4-5,10-12H2,1-3H3,(H,21,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPHJCWKEBPBMG-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![sodium;9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-3H-purin-6-one](/img/structure/B8119652.png)

